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Introduction
URB602, chemically identified as biphenyl-3-ylcarbamic acid cyclohexyl ester, is a notable

small molecule inhibitor of monoacylglycerol lipase (MGL), the primary enzyme responsible for

the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] Initially

investigated in the mid-2000s, URB602 was among the first generation of MGL inhibitors and

has been instrumental in elucidating the physiological roles of 2-AG signaling in the central

nervous system and periphery.[2][3] This document provides a comprehensive technical

overview of URB602, including its discovery and history, mechanism of action, quantitative

data, and detailed experimental protocols.

Discovery and History
The development of URB602 emerged from research focused on modulating the

endocannabinoid system by inhibiting the degradation of its key signaling lipids. The research

groups of Hohmann and Piomelli were pivotal in the initial characterization of URB602 as an

MGL inhibitor around 2005.[2][3][4] These early studies demonstrated that by inhibiting MGL,

URB602 could elevate levels of 2-AG in the brain, thereby potentiating its effects on

cannabinoid receptors.[2][5] While URB602 showed promise as a tool compound, its

characterization also revealed limitations, including moderate potency and a lack of complete

selectivity over the related enzyme fatty acid amide hydrolase (FAAH), which degrades the

other major endocannabinoid, anandamide.[6] Despite these limitations, URB602 has been
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widely used in preclinical studies to investigate the therapeutic potential of MGL inhibition for

various conditions, including pain, inflammation, and neurological disorders.[2][5]

The synthesis of URB602 and its analogs, such as cyclohexylcarbamic acid 3'- or 4'-substituted

biphenyl-3-yl esters, has been described in the literature, often involving the reaction of a

substituted biphenyl alcohol with cyclohexyl isocyanate.[1][7][8][9][10]

Mechanism of Action
URB602 functions as a noncompetitive and partially reversible inhibitor of MGL.[11][12] Unlike

irreversible inhibitors that form a stable covalent bond with the enzyme's active site, the

interaction of URB602 with MGL is, to some extent, transient.[12] This inhibition of MGL leads

to a significant increase in the concentration of its primary substrate, 2-AG, in various tissues.

[2][6] The elevated 2-AG levels subsequently enhance the activation of cannabinoid receptors,

primarily the CB1 receptor in the central nervous system, leading to a range of physiological

effects.[5]

Quantitative Data
The inhibitory activity of URB602 on MGL and its cross-reactivity with FAAH have been

quantified in numerous studies. The reported IC50 values can vary depending on the

experimental conditions, such as the enzyme source (recombinant vs. native tissue) and the

substrate used in the assay.
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Target Enzyme Inhibitor
IC50 Value

(µM)
Enzyme Source Reference(s)

Monoacylglycerol

Lipase (MGL)
URB602 223 ± 63

Purified

recombinant rat

MGL

[11][12]

Monoacylglycerol

Lipase (MGL)
URB602 ~28 Rat brain MGL [13]

Monoacylglycerol

Lipase (MGL)
URB602 5.0 Neuronal MGL [6]

Fatty Acid Amide

Hydrolase

(FAAH)

URB602 4.5 BV-2 cell FAAH [6]

Experimental Protocols
MGL Inhibition Assay (using a natural substrate)
This protocol is a representative method for determining the inhibitory activity of compounds

like URB602 against MGL using the natural substrate 2-arachidonoylglycerol (2-AG). The

readout is the quantification of the hydrolysis product, arachidonic acid (AA), by HPLC-MS/MS.

Materials:

Human or rodent MGL enzyme preparation (purified recombinant protein or tissue

homogenate)

Assay Buffer: 10 mM Tris-HCl, pH 7.4

URB602 or other test compounds dissolved in a suitable solvent (e.g., ethanol or DMSO)

2-Arachidonoylglycerol (2-AG) substrate solution (0.4 mM in assay buffer)

Arachidonic acid (AA) standard for calibration curve

HPLC-MS/MS system
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Procedure:

Prepare serial dilutions of URB602 in the assay buffer.

In a microcentrifuge tube or a 96-well plate, add 150 µL of the assay buffer.

Add 10 µL of the MGL enzyme solution (e.g., 1.25 µg/mL).

Add 10 µL of the URB602 solution at various concentrations (or vehicle control).

Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10 minutes) at

37°C.

Initiate the enzymatic reaction by adding 10 µL of the 2-AG substrate solution.

Incubate the reaction mixture for a specific time (e.g., 10-30 minutes) at 37°C.

Terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

Centrifuge the samples to pellet any precipitated protein.

Analyze the supernatant for the amount of arachidonic acid produced using a validated

HPLC-MS/MS method.

Construct a dose-response curve and calculate the IC50 value for URB602.

In Vivo Assessment of Anti-Inflammatory Effects in a
Murine Model
This protocol describes a general procedure to evaluate the anti-inflammatory and anti-

nociceptive effects of URB602 in a carrageenan-induced paw edema model in mice.[5]

Materials:

Male C57BL/6J mice

URB602 dissolved in a suitable vehicle (e.g., 10% DMSO, 1 drop of Tween 80 for every 2-3

mg of compound, and 90% saline)
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Lambda-carrageenan solution (e.g., 1% in saline)

Plehysmometer for measuring paw volume

Plantar test apparatus for assessing thermal hyperalgesia

CB1 and CB2 receptor antagonists (e.g., rimonabant and SR144528) for mechanistic studies

Procedure:

Preventive Regimen: Administer URB602 (e.g., 1-10 mg/kg, intraperitoneally) or vehicle to

the mice 30 minutes before inducing inflammation.

Therapeutic Regimen: Induce inflammation first and then administer URB602 (e.g., 10

mg/kg, i.p.) 30 minutes after the carrageenan injection.

Induction of Inflammation: Inject a small volume (e.g., 20 µL) of carrageenan solution into the

plantar surface of the right hind paw.

Assessment of Edema: Measure the paw volume using a plethysmometer at various time

points after carrageenan injection (e.g., 2, 4, and 24 hours).

Assessment of Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat

source using a plantar test apparatus at different time points.

Mechanistic Studies: To determine the involvement of cannabinoid receptors, administer

selective antagonists (e.g., rimonabant or SR144528) 15 minutes before the administration

of URB602.

Analyze the data to determine the dose-dependent effects of URB602 on inflammation and

pain, and the contribution of cannabinoid receptors to these effects.
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Caption: URB602 inhibits MGL, increasing 2-AG levels and enhancing retrograde signaling.

Experimental Workflow
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Caption: Workflow for evaluating the in vivo efficacy of URB602.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pubs.acs.org/doi/10.1021/jm031140x
https://pmc.ncbi.nlm.nih.gov/articles/PMC3034734/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3034734/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2013872/
https://www.researchgate.net/publication/319213400_Identification_of_potent_and_selective_covalent_monoacylglycerol_lipase_MAGL_inhibitors_for_treatment_of_neuroinflammation
https://pmc.ncbi.nlm.nih.gov/articles/PMC2190015/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2190015/
https://www.jneurosci.org/content/jneuro/27/11/2883.full.pdf
https://pubmed.ncbi.nlm.nih.gov/15456244/
https://pubmed.ncbi.nlm.nih.gov/15456244/
https://pubmed.ncbi.nlm.nih.gov/15456244/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4062305/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4062305/
https://scispace.com/pdf/cyclohexylcarbamic-acid-3-or-4-substituted-biphenyl-3-yl-21iyx6ui08.pdf
https://escholarship.org/content/qt8bh379kf/qt8bh379kf_noSplash_80548793da89b256109f0c335ebaacee.pdf
https://pubmed.ncbi.nlm.nih.gov/18096504/
https://pubmed.ncbi.nlm.nih.gov/18096504/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2225625/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2225625/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10794982/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10794982/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10794982/
https://www.benchchem.com/product/b1682065#discovery-and-history-of-urb602
https://www.benchchem.com/product/b1682065#discovery-and-history-of-urb602
https://www.benchchem.com/product/b1682065#discovery-and-history-of-urb602
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682065?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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